propyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57272-08-9 |

|---|---|

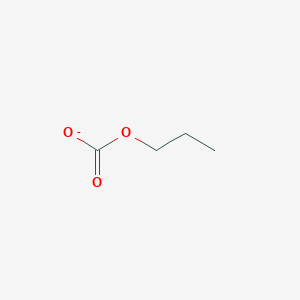

Molecular Formula |

C4H7O3- |

Molecular Weight |

103.10 g/mol |

IUPAC Name |

propyl carbonate |

InChI |

InChI=1S/C4H8O3/c1-2-3-7-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |

InChI Key |

FOWDZVNRQHPXDO-UHFFFAOYSA-M |

Canonical SMILES |

CCCOC(=O)[O-] |

Origin of Product |

United States |

Strategic Importance in Carbon Dioxide Utilization and Sustainable Chemistry

Propylene (B89431) carbonate (PC) is increasingly recognized for its role in sustainable chemistry, primarily due to its synthesis process which utilizes carbon dioxide (CO2), a major greenhouse gas. wikipedia.orgpenpet.comnist.gov This process is a prime example of carbon capture and utilization (CCU), a strategy aimed at mitigating climate change by converting captured CO2 into valuable products. nih.govsigmaaldrich.com

The most common and industrially significant method for producing propylene carbonate is the cycloaddition of carbon dioxide to propylene oxide. nih.govontosight.ainih.gov This reaction is notable for its 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product, generating no waste. wikipedia.orgpenpet.comwikipedia.org The process is considered a green chemical process, not only for its consumption of CO2 but also for its potential to be carried out without the need for harmful organic solvents. ontosight.ainih.govatamankimya.com

Research has focused on developing various catalytic systems to enhance the efficiency of this reaction under milder conditions. nih.govontosight.aiatamankimya.com Catalysts ranging from multifunctional metallo- or halide-free alkanolamines to heterogeneous catalysts like ceria and lanthana doped zirconia have been investigated to improve reaction yields and selectivity. nih.govatamankimya.com For instance, studies have shown that using certain heterogeneous catalysts can lead to quantitative yields (>99%) and excellent selectivity (>99%) for propylene carbonate. ontosight.aiatamankimya.com The use of supercritical CO2 can also serve as both a reactant and a solvent, further enhancing the green credentials of the process. ontosight.aiatamankimya.com

Beyond its synthesis, propylene carbonate is valued as a green solvent in various chemical transformations. wikipedia.orgnih.govwikipedia.org It is a polar aprotic solvent with a high boiling point, low vapor pressure, low toxicity, and is biodegradable. wikipedia.orgpenpet.comnih.govwikipedia.org These characteristics make it a sustainable alternative to conventional and often more hazardous solvents like acetonitrile (B52724), acetone (B3395972), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). wikipedia.orgnih.gov Its application as a green solvent has been explored in a wide array of organic reactions, including asymmetric hydrogenation, Suzuki cross-coupling reactions, and the synthesis of heterocyclic compounds. wikipedia.orgwikipedia.orgresearchgate.net

Table 1: Comparison of Propylene Carbonate Synthesis Methods

| Synthesis Method | Reactants | Key Advantages | Catalyst Examples | Reference |

|---|---|---|---|---|

| Cycloaddition | Propylene Oxide, Carbon Dioxide | 100% atom economy, CO2 utilization, often solvent-free. | Insoluble ion exchange resins, Ceria-lanthana doped zirconia, Metallo-alkanolamines. | nih.govontosight.aiatamankimya.comatamankimya.com |

| From Urea (B33335) | Urea, Propylene Glycol | Alternative to phosgene-based routes. | Zinc acetate (B1210297). | wikipedia.orgpenpet.com |

| Electrocatalytic Synthesis | Carbon Dioxide, Propylene Oxide | Mild reaction conditions (room temperature, atmospheric pressure). | Supporting electrolytes containing Br-. |

Emerging Role in Advanced Material Synthesis and Modification

Cycloaddition of Propylene Oxide and Carbon Dioxide

The cycloaddition of carbon dioxide (CO2) to propylene oxide (PO) is a highly atom-economical reaction for producing propylene carbonate. researchgate.net This reaction involves the [2+3] cycloaddition of an epoxide and CO2, typically facilitated by a catalyst. researchgate.net The process is considered a significant route for CO2 utilization. researchgate.net

The general mechanism involves the activation of the epoxide ring by a Lewis acid and a nucleophilic attack by a Lewis base to open the ring. researchgate.net The resulting intermediate then reacts with CO2, followed by an intramolecular cyclization to yield propylene carbonate. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. researchgate.net

Homogeneous Catalytic Systems for Cycloaddition

Homogeneous catalysts for the synthesis of propylene carbonate are typically soluble in the reaction medium, which often leads to high catalytic performance. rsc.org These systems include a variety of metal complexes and organic catalysts.

Common homogeneous catalysts include alkali metal salts, transition metal complexes, and ionic liquids (ILs). rsc.org For instance, a catalyst system comprising cesium chloride, bipyrazineamine, and tetrabutylammonium (B224687) bromide (TBAB) has been shown to produce propylene carbonate with a yield as high as 95% at 1.5 MPa and 100°C. purkh.com In this system, TBAB plays a crucial role, as its absence results in no product formation. purkh.com Ruthenium complexes, such as trans-Ru(py)4Cl2, in combination with a co-catalyst like tetrabutylammonium chloride (TBAC), have also been studied for their high activity. akjournals.com

Ionic liquids are another important class of homogeneous catalysts due to their tunable properties and high activity. researchgate.net For example, 1-butyl-3-methylimidazolium (BMIm) salt ionic liquids have been successfully used for the cycloaddition of CO2 to epoxides. kiche.or.kr Polyfluoroalkyl phosphonium (B103445) iodides have been utilized as catalysts that are soluble in supercritical CO2, allowing for a continuous reaction and easy separation of the product. psu.edu However, a significant drawback of many homogeneous catalysts is the difficulty in separating them from the reaction products for reuse. rsc.org

Heterogeneous Catalytic Systems for Cycloaddition

To overcome the separation challenges associated with homogeneous catalysts, significant research has focused on developing solid, heterogeneous catalysts. rsc.org These catalysts are easily separated from the reaction mixture and can often be reused multiple times.

A variety of materials have been investigated as heterogeneous catalysts, including metal oxides, supported catalysts, and metal-organic frameworks (MOFs). Ceria and lanthana-doped zirconia (Ce–La–Zr–O) have demonstrated high activity and selectivity for the solvent-free synthesis of propylene carbonate. acs.org Magnesium oxide (MgO) polyhedra have also been shown to be effective solid base catalysts, achieving a 95% yield and 99% selectivity under mild conditions. researchgate.net

Immobilized ionic liquids on solid supports combine the high activity of ILs with the ease of separation of heterogeneous catalysts. rsc.org For example, imidazolium-based ionic liquids have been grafted onto silica (B1680970) supports, showing high yields, especially when used with a co-catalyst like zinc chloride. nih.gov Similarly, composite ionic liquids immobilized on a molecular sieve (MCM-22) support have been developed as novel heterogeneous catalysts for this reaction. rsc.org Insoluble ion exchange resins have also been used as efficient and reusable heterogeneous basic catalysts, achieving quantitative yields under supercritical CO2 conditions. rsc.org

Table 2.1: Comparison of Catalytic Systems for Propylene Carbonate Synthesis

| Catalyst Type | Catalyst Example | Reaction Conditions | Propylene Carbonate Yield (%) | Selectivity (%) | Reference |

| Homogeneous | trans-Ru(py)4Cl2 / TBAC | - | High Activity | - | akjournals.com |

| Homogeneous | Cesium chloride / bipyrazineamine / TBAB | 1.5 MPa, 100°C, 1 h | 95 | - | purkh.com |

| Homogeneous | Polyfluoroalkyl phosphonium iodides | Supercritical CO2 | - | - | psu.edu |

| Heterogeneous | Ce–La–Zr–O | - | - | - | acs.org |

| Heterogeneous | MgO polyhedra | 1.5 MPa, 10 h | 95 | 99 | researchgate.net |

| Heterogeneous | Insoluble ion exchange resins | Supercritical CO2 (373 K, 8 MPa) | >99 | >99 | rsc.org |

| Heterogeneous | Immobilized IL on MCM-22 | 130°C, 2.0 MPa CO2 | ~61.6 (after 50h) | - | researchgate.net |

Metal-Free Synthesis Approaches for Cyclic Carbonates

Driven by the desire for more sustainable and cost-effective processes, metal-free catalytic systems have been developed for the synthesis of propylene carbonate. rsc.org These systems often rely on organic molecules or materials to catalyze the cycloaddition reaction.

One notable approach involves the use of an organic superbase, 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU), in combination with alkylene halohydrins and CO2 at room temperature. rsc.orgresearchgate.net This method can achieve over 90% yield of propylene carbonate. rsc.org The reaction proceeds through the in-situ formation of a switchable ionic liquid from the reactants. rsc.org

Graphene oxide (GO) has been identified as a water-tolerant, non-metal catalyst for this reaction. purkh.com In the presence of a suitable amount of water, which can enhance the conversion of epoxides, GO can lead to a propylene carbonate yield of 96% with 100% selectivity. purkh.com The catalytic activity is attributed to the hydroxyl groups on the graphene oxide. purkh.com Additionally, a binary catalytic system of naturally occurring α-amino acids, such as L-histidine, and water has been shown to be effective, representing a low-cost and environmentally safe route. rsc.org

Tandem Epoxidation-Cycloaddition Reaction Routes

A significant advancement in propylene carbonate synthesis is the development of one-pot tandem reactions that combine the epoxidation of propylene with the cycloaddition of CO2. acs.org This approach avoids the need to handle and store propylene oxide, which is a hazardous intermediate, thereby improving process safety and cost-effectiveness. acs.org

In this tandem process, propylene is first oxidized to propylene oxide, which then reacts in situ with CO2 to form propylene carbonate. acs.org The choice of oxidant is critical, with studies investigating both hydrogen peroxide (H2O2) and cumene (B47948) hydroperoxide (CHP). acs.org A bifunctional catalyst that is active for both the epoxidation and the cycloaddition is key to the success of this route. For example, a titanosilicate grafted with a quaternary ammonium (B1175870) halide can serve this purpose. researchgate.net Using cumene hydroperoxide as the oxidant, a propylene carbonate yield of 79.8% has been achieved in a one-pot synthesis. acs.org

Electrosynthesis Approaches for Propylene Carbonate

Electrochemical methods offer an alternative pathway for the synthesis of propylene carbonate under mild conditions, often at room temperature and atmospheric pressure. universiteitleiden.nl This approach utilizes an electric current to activate the reactants.

The electrosynthesis of propylene carbonate from propylene oxide and CO2 has been successfully demonstrated using various metal electrodes, with copper electrodes showing high conversion rates of up to 99%. universiteitleiden.nl Mechanistic studies suggest that the reaction is initiated by the electrochemical activation of CO2 to a CO2 radical anion, which then attacks the propylene oxide to form the cyclic carbonate. universiteitleiden.nlresearchgate.net The process does not appear to involve the initial ring-opening of propylene oxide as the primary activation step. universiteitleiden.nl This electrochemical approach has the potential to be a highly efficient and selective method for propylene carbonate synthesis. researchgate.netx-mol.net

Propylene Carbonate Synthesis via Urea (B33335) Alcoholysis of Propylene Glycol

An alternative and increasingly popular route to propylene carbonate is the alcoholysis of urea with propylene glycol (PG). mdpi.comresearchgate.net This method is considered sustainable and economically favorable due to the use of inexpensive, stable, and readily available raw materials. researchgate.netsciencemadness.org A key advantage of this process is that the ammonia (B1221849) co-product can be recycled to produce urea, creating a green chemical cycle. researchgate.netaimspress.com

The reaction generally proceeds in two steps: first, the formation of 2-hydroxypropyl carbamate (B1207046) (HPC) from the reaction of urea and propylene glycol, followed by the intramolecular cyclization of HPC to yield propylene carbonate. aimspress.com

A wide range of catalysts have been explored for this reaction, with metal oxides being the most extensively studied due to their simple synthesis and diverse properties. mdpi.comresearchgate.net Zinc oxide (ZnO) is a particularly effective catalyst, attributed to its favorable acid-base properties which activate the urea molecule. mdpi.comresearchgate.net The proposed mechanism involves the coordination of the zinc atom with the carbonyl oxygen of urea, leading to the formation of a zinc isocyanate complex that reacts with propylene glycol. mdpi.com However, one challenge with ZnO is the potential leaching of zinc species into the reaction mixture, suggesting that it may act as a precursor to a homogeneous catalyst. aimspress.com

Other metal oxides such as magnesium oxide (MgO) and calcium oxide (CaO) also show catalytic activity. mdpi.comresearchgate.net Mixed metal oxides, like zinc-chromium mixed oxide, have demonstrated excellent catalytic performance and strong adhesion when supported on a monolithic structure. acs.org In addition to metal oxides, metal salts, modified hydroxyapatites, and ionic liquids have also been investigated as catalysts for this process. mdpi.com For example, binary catalyst systems of zinc-based compounds and ionic liquids have been shown to be effective. researchgate.net

The reaction conditions, such as temperature and the molar ratio of reactants, significantly influence the yield of propylene carbonate. The optimal temperature is typically around 160-170°C, as higher temperatures can lead to the decomposition of urea or polymerization of the product. sciencemadness.orgnih.gov An excess of propylene glycol relative to urea is generally favored to drive the reaction forward. sciencemadness.org

Table 2.2: Catalytic Performance in Urea Alcoholysis of Propylene Glycol

| Catalyst | Reaction Temperature (°C) | Propylene Glycol : Urea Molar Ratio | Propylene Carbonate Yield (%) | Reference |

| ZnO | 170 | 1.5:1 | 99 | sciencemadness.org |

| CaO–MgO | 160 | 4:1 | 96 | nih.gov |

| Zn-Ca-Al oxides | - | - | 82.9 (DMC yield) | researchgate.net |

| Zinc-chromium mixed oxide | - | - | 97.8 | acs.org |

| ZnO | - | - | 98.9 | mdpi.com |

Catalytic Systems in Urea Alcoholysis

The key to the urea alcoholysis route is the development and application of highly active and selective catalysts. The reaction generally proceeds in two steps: the initial formation of an intermediate, 2-hydroxypropyl carbamate (HPC), followed by its cyclization to form propylene carbonate, a step that is catalyzed. mdpi.comaimspress.com A variety of catalytic systems have been investigated to optimize this conversion.

Metal Oxides and Mixed Metal Oxides: Metal oxides are frequently employed as catalysts due to their straightforward synthesis and diverse properties. mdpi.com Oxides of zinc, lead, and magnesium have demonstrated excellent catalytic activity. researchgate.netsciencemadness.org Zinc oxide (ZnO), in particular, is one of the most studied catalysts, showing high yields (up to 98.9%) because its amphoteric nature (possessing both acidic and basic properties) is favorable for the reaction. mdpi.comacs.org The catalytic mechanism for ZnO involves promoting the decomposition of urea to form isocyanate species, which is a key step in the alcoholysis. acs.org However, a challenge with ZnO is its tendency to dissolve in the reaction mixture by forming soluble complexes like Zn(NCO)₂(NH₃)₂, which complicates catalyst recovery. aimspress.comresearchgate.net Other zinc-free oxides, such as magnesium oxide (MgO), are also active but can promote the formation of by-products. mdpi.com Mixed-metal oxides, such as zinc-chromium systems, have been shown to provide higher performance than single metal oxides due to synergistic effects. acs.org

Metal Salts and Complexes: Various metal salts have been tested for their catalytic potential. Anhydrous zinc acetate (B1210297) (Zn(OAc)₂) has been identified as a highly active catalyst, achieving a 94% yield of propylene carbonate under optimized conditions. mdpi.com Researchers have also explored immobilizing zinc acetate on supports like activated carbon or alumina (B75360) to enhance its stability and reusability. mdpi.com Mixed metal carbonates, such as those containing Pb-Zn, Zn-Mg, or Mg-Cr, have been developed as catalysts that show high activity under normal pressure conditions. google.com Polyoxometalates, a specific class of metal salts, have also been patented for this synthesis, with Zn₃(PMo₁₂O₄₀)₂ showing a propylene carbonate yield of 78.71%. mdpi.com

Other Catalytic Systems: Modified hydroxyapatites, which have a basic nature, have been successfully used as catalysts for propylene carbonate synthesis via urea alcoholysis. mdpi.com Additionally, other systems such as those based on phosphate (B84403) tailings have been prepared and used as effective, low-cost catalysts. mdpi.com

| Catalyst System | Catalyst Type | Key Research Finding | Propylene Carbonate (PC) Yield | Source |

|---|---|---|---|---|

| Zinc Oxide (ZnO) | Metal Oxide | Excellent activity due to low acidity and basicity; forms a soluble complex during reaction. | 98.9% | mdpi.com |

| Anhydrous Zinc Acetate (Zn(OAc)₂) | Metal Salt | Exhibited the best activity among several compounds tested; can be immobilized on supports. | 94% | mdpi.com |

| Pb-Zn, Zn-Mg, Mg-Cr | Mixed Metal Carbonate | High catalytic activity at natural pressure, offering a low-cost option. | 90.4% (for Mg-Cr) | google.com |

| Zinc Monoglycerolate | Metal Complex | Achieved almost complete conversion of propylene glycol with high selectivity for PC. | - (99% PG Conversion, 80% PC Selectivity) | mdpi.com |

| Metal-Modified Hydroxyapatites | Modified Hydroxyapatite | Basic nature makes them effective catalysts for urea alcoholysis. | - | mdpi.com |

| PT-800-4 (from phosphate tailings) | Other | Low-cost catalyst derived from industrial waste. | 81.8% | mdpi.com |

Process Optimization and Intensification in Urea Alcoholysis

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of propylene carbonate synthesis while minimizing costs and by-product formation.

Reaction Conditions:

Reactant Molar Ratio: The molar ratio of propylene glycol (PG) to urea is a critical factor. Using an excess of propylene glycol can favor the forward reaction, but a very high ratio can increase the viscosity of the mixture, which hinders the effective removal of the ammonia by-product. sciencemadness.org An optimal molar ratio of PG to urea is often found to be around 1.5:1 to 4:1. mdpi.comsciencemadness.org

Reaction Time: Reaction times typically range from 2 to 8 hours. google.com Extending the reaction time beyond the optimum can lead to a decreased yield due to the polymerization of propylene carbonate. mdpi.com

Ammonia Removal: Efficient removal of the ammonia formed during the reaction is essential to shift the equilibrium towards the products. This is often achieved by methods such as evacuation or bubbling nitrogen through the reaction mixture. sciencemadness.org

Process Intensification: Process intensification techniques, such as reactive distillation (RD), are being explored to make the synthesis more economical and efficient. ntnu.no Reactive distillation combines the chemical reaction and the separation of products into a single unit. ntnu.no This integration can enhance conversion by continuously removing by-products (like ammonia) and can lead to significant energy savings. ntnu.nodntb.gov.ua Studies have proposed and designed RD-based processes for propylene carbonate synthesis, indicating that a novel intensified process with an RD column could be the most economical design. ntnu.no These advanced configurations often exploit the azeotropic behavior of the propylene carbonate and propylene glycol mixture to achieve efficient separation. ntnu.no

| Parameter | Typical Range / Condition | Impact on Process | Source |

|---|---|---|---|

| Reaction Temperature | 138 - 180 °C | Affects reaction rate and by-product formation. Higher temperatures can cause PC polymerization. | mdpi.comgoogle.com |

| Molar Ratio (PG:Urea) | 1.5:1 to 4:1 | Optimizing the ratio improves yield; excess PG can increase viscosity. | mdpi.comsciencemadness.org |

| Reaction Time | 2 - 8 hours | Longer times can reduce yield due to product polymerization. | mdpi.comgoogle.com |

| Pressure | Natural / Atmospheric | Allows for simpler and less costly equipment. | google.com |

| Process Technology | Reactive Distillation (RD) | Intensifies the process by combining reaction and separation, improving efficiency and reducing costs. | ntnu.no |

Alternative Synthetic Pathways for Propylene Carbonate

Besides urea alcoholysis, other synthetic routes have been developed, often to avoid toxic reactants like phosgene (B1210022) or to utilize different feedstocks such as carbon dioxide. mdpi.compurkh.com

Reaction of Alkylene Halohydrins with Carbon Dioxide

A notable alternative pathway involves the reaction of an alkylene halohydrin with carbon dioxide (CO₂). researchgate.net This method is part of a broader effort to produce cyclic carbonates from CO₂. researchgate.net A metal-free, one-pot synthesis has been described for producing propylene carbonate from alkylene chlorohydrins and CO₂ at room temperature. rsc.org The process uses an organic superbase, 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU), which reacts with the halohydrin and CO₂. rsc.org A key advantage of this method is the mild reaction conditions. In some variations, the alkylene chlorohydrin itself can be used as the solvent, which simplifies the process and facilitates the separation of the product. rsc.org Using this approach, propylene carbonate yields greater than 90% have been achieved. rsc.org

Transesterification Methods for Propylene Carbonate Formation

Transesterification is another important method for synthesizing propylene carbonate. purkh.com This process typically involves the reaction of a diol (propylene glycol) with another organic carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate. purkh.comresearchgate.net The reaction can be catalyzed by various substances, including strong bases or compounds like dibutyl tin dilaurate (DBTL). purkh.com The transesterification of propylene carbonate with methanol (B129727) is also a key industrial reaction, though in that case, propylene carbonate is a reactant used to produce dimethyl carbonate. nih.govacs.org

The synthesis of propylene carbonate via the transesterification of propylene glycol with dimethyl carbonate is a viable route. researchgate.net This pathway is significant because it connects the synthesis cycles of different valuable carbonate compounds. For instance, the propylene glycol produced as a co-product during the synthesis of DMC from propylene carbonate and methanol can be recycled to react with urea or another carbonate to produce more propylene carbonate. sciencemadness.orgnih.gov

Reaction Mechanisms and Kinetic Studies of Propylene Carbonate Transformations

Mechanistic Insights into Propylene (B89431) Carbonate Formation

The synthesis of propylene carbonate is a prime example of an atom-economical reaction, where carbon dioxide is utilized as a C1 building block. nih.gov The process generally involves the coupling of propylene oxide (an epoxide) and carbon dioxide, a reaction that is typically facilitated by a catalyst.

The formation of propylene carbonate from propylene oxide and CO2 proceeds through a mechanism that fundamentally involves two key steps: the ring-opening of the epoxide and the insertion of carbon dioxide. nih.gov The most commonly accepted mechanism involves a nucleophilic attack on one of the carbon atoms of the propylene oxide ring. This attack leads to the opening of the strained three-membered ring, forming an alkoxide intermediate. nih.govcnr.it

The initiation of this process is often catalyzed. For instance, in the presence of a bromide ion (Br-), the nucleophile attacks the epoxide, leading to the formation of a bromo-alkoxide. nih.gov This intermediate then reacts with carbon dioxide. The CO2 molecule is activated, often by the catalyst or another component of the reaction system, and inserts into the metal-alkoxide bond. acs.org Following the insertion of CO2, an intramolecular cyclization occurs, yielding the five-membered ring of propylene carbonate and regenerating the catalyst. nih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into these pathways. For example, in a system catalyzed by a Co(III)/K(I) heterodinuclear complex, the ring-opening of propylene oxide is initiated by its coordination to the Lewis acidic cobalt center. acs.org The subsequent nucleophilic attack by a potassium-stabilized carbonate intermediate leads to the formation of a cobalt-alkoxide. The insertion of CO2 into the cobalt-alkoxide bond is then a critical step, which can be influenced by external factors like CO2 pressure. acs.orgnih.gov

Catalysts play a pivotal role in the synthesis of propylene carbonate, primarily by lowering the activation energy for both the epoxide ring-opening and the CO2 insertion steps. The interaction between the catalyst and the substrates (propylene oxide and CO2) is crucial for the efficiency and selectivity of the reaction.

A variety of catalysts have been investigated, including metal complexes, ionic liquids, and metal-organic frameworks (MOFs). nih.govsioc-journal.cnrsc.org In many catalytic systems, the catalyst acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack and facilitating the ring-opening. nih.govresearchgate.net

The nature of the catalyst and its interaction with the substrates can also influence the reaction kinetics. For example, in the synthesis of propylene carbonate catalyzed by a ZnBr2/Et4N+Br− system, a significant induction period was observed, suggesting the formation of an active complex between the propylene oxide and the catalyst before the rapid carboxylation step. mdpi.com

The table below summarizes the role of different catalytic systems in the synthesis of propylene carbonate.

| Catalyst System | Role of Catalyst | Key Mechanistic Feature | Reference |

| Bimetallic Al(salen) / Tetrabutylammonium (B224687) bromide | Lewis acid activation of epoxide; Pre-organization of reactants | Cooperative catalysis by two metal centers | nih.gov |

| KI / Inorganic Ammonium (B1175870) Salts | Synergistic catalytic effect | Enhanced nucleophilic attack and CO2 activation | sioc-journal.cn |

| ZnBr2 / Et4N+Br− | Formation of an active complex with propylene oxide | Induction period followed by rapid reaction | mdpi.com |

| Co(III)/K(I) Heterodinuclear Complex | Activation of propylene oxide and stabilization of intermediates | Rate-determining ring opening of the epoxide | nih.gov |

| Fe-Mn Double Metal Cyanide | Mn as active species, Fe as stabilizer | Strong acidity correlates with high activity | acs.org |

Epoxide Ring-Opening and Carbon Dioxide Insertion Mechanisms

Decomposition and Reactivity Mechanisms of Propylene Carbonate

Propylene carbonate, while relatively stable, can undergo decomposition under certain conditions, particularly in electrochemical systems where it is used as a solvent in electrolytes for lithium-ion batteries. It can also be chemically transformed through reactions like transesterification.

In lithium-ion batteries, propylene carbonate can undergo oxidative decomposition at the surface of the cathode, especially at high potentials. acs.orgnih.gov Theoretical studies using DFT have elucidated the primary pathways for this decomposition. acs.orgnih.govrsc.org The initial step is the oxidation of the PC molecule to a radical cation (PC•+). acs.orgnih.gov

This highly reactive intermediate can then decompose through several pathways. A common pathway involves the cleavage of the C-O bonds in the carbonate ring, leading to the formation of carbon dioxide and various radical cations. acs.org These radical cations can then be reduced at the anode or react further to form stable products such as propanal and acetone (B3395972). acs.orgnih.gov Acetone is often identified as a major decomposition product. acs.orgrsc.org The presence of different lithium salts in the electrolyte can affect the rate of decomposition, though the primary products may remain the same. researchgate.netresearchgate.net For instance, the decomposition rate has been observed to be faster in the presence of LiClO4 compared to fluoride-based electrolytes. researchgate.net

The table below outlines the key steps and products of the oxidative decomposition of propylene carbonate.

| Step | Description | Major Products | Reference |

| 1. Oxidation | Propylene carbonate is oxidized to a radical cation (PC•+) at the cathode. | PC•+ | acs.orgnih.gov |

| 2. Decomposition | The PC•+ intermediate undergoes ring-opening and fragmentation. | CO2, radical cations | acs.org |

| 3. Termination | The radical species react to form stable final products. | Acetone, propanal, polycarbonate | acs.orgrsc.orgresearchgate.net |

At the anode of a lithium-ion battery, propylene carbonate can be reductively decomposed. This process is a key factor in the formation of the solid electrolyte interphase (SEI), a passivation layer that is crucial for the stability and performance of the battery. rsc.orgresearchgate.net

The reductive decomposition of propylene carbonate is often initiated by a one-electron or two-electron reduction process. The one-electron reduction of PC can lead to the formation of a radical anion. This radical anion can then undergo ring-opening, cleaving a C-O bond to form a radical species and a carbonate anion. Subsequent reactions can lead to the formation of propylene gas and lithium carbonate, a significant component of the SEI. researchgate.netosti.gov

The two-electron reduction pathway is also considered, where the PC molecule is directly reduced to form propylene gas and lithium carbonate. researchgate.net The specific pathway and the composition of the resulting SEI can be influenced by the nature of the anode material and the presence of additives in the electrolyte. researchgate.net For example, the use of vinylene carbonate as an additive can alter the SEI formation in PC-based electrolytes. researchgate.netacs.org It has been noted that the SEI formed from PC reduction products may be less stable or more soluble in the electrolyte compared to that formed from ethylene (B1197577) carbonate (EC), which can impact battery performance.

Propylene carbonate can undergo transesterification with alcohols, such as methanol (B129727), to produce dimethyl carbonate (DMC) and propylene glycol (PG). rsc.orgrsc.orgacs.org This reaction is typically catalyzed by either homogeneous or heterogeneous catalysts, often basic in nature. rsc.orgacs.orgresearchgate.net

The mechanism of transesterification generally involves the activation of the alcohol by the catalyst. For instance, with a basic catalyst, a methoxide (B1231860) anion (CH3O-) is formed from methanol. acs.org This strong nucleophile then attacks the carbonyl carbon of the propylene carbonate molecule. This leads to the opening of the carbonate ring and the formation of an intermediate, 2-hydroxypropyl methyl carbonate. rsc.org This intermediate can then react with another methoxide ion to yield dimethyl carbonate and propylene glycol. rsc.org

Kinetic studies using catalysts like Fe-Mn double metal cyanide have proposed a detailed mechanistic model. rsc.orgrsc.org This model includes the activation of methanol by the catalyst to form a methoxy (B1213986) intermediate, the interaction of this intermediate with propylene carbonate to form a second intermediate, and the subsequent reaction with another methoxy species to form the final products. rsc.orgrsc.org

The table below provides a simplified overview of the transesterification mechanism.

| Step | Description | Intermediate/Products | Reference |

| 1. Activation of Alcohol | Methanol reacts with the catalyst to form a more nucleophilic species (e.g., methoxide). | Methoxide intermediate | rsc.orgacs.org |

| 2. Nucleophilic Attack | The activated alcohol attacks the carbonyl carbon of propylene carbonate. | Ring-opened intermediate (2-hydroxypropyl methyl carbonate) | rsc.org |

| 3. Second Reaction | The intermediate reacts further with another molecule of activated alcohol. | Dimethyl carbonate, Propylene glycol | rsc.orgacs.org |

| 4. Catalyst Regeneration | The catalyst is regenerated at the end of the reaction cycle. | - | rsc.org |

Decarboxylation Reactions of Propylene Carbonate

The decarboxylation of propylene carbonate, which involves the removal of a carboxyl group as carbon dioxide, is a key transformation that can lead to the formation of propylene oxide. This reaction is of particular interest as it represents a potential pathway for the reverse of the common synthesis route of propylene carbonate from propylene oxide and carbon dioxide.

The thermal decomposition of poly(propylene carbonate) (PPC) often proceeds via decarboxylation through mechanisms such as chain-end unzipping and random chain scission. researchgate.netacs.orgdoi.org At temperatures between 150 and 180 °C, the primary decomposition pathway is backbiting or unzipping, while at temperatures above 200 °C, chain scission becomes the dominant mechanism. acs.org The final pyrolysis products are typically cyclic propylene carbonate and 1,2-propanediol. researchgate.net

Recent studies have explored the direct ring-opening polymerization (ROP) of propylene carbonate, proposing a mechanism that involves the in-situ release of propylene oxide through decarboxylation. nih.govresearchgate.net This process, however, often results in the formation of oligomers and by-products. nih.govresearchgate.net

Catalytic systems can facilitate the decarboxylation of cyclic carbonates. For instance, a binary zinc-lanthanum catalytic system (ZnO/La₂O₃) has been shown to be effective in the decarboxylative process of glycerol (B35011) carbonate, a structurally similar compound, to produce glycidol. mdpi.com This suggests that similar catalytic approaches could be applied to propylene carbonate. The reaction of propylene carbonate with various compounds containing active hydrogens, such as alcohols and amines, can also lead to hydroxypropyl derivatives, a reaction that can be considered a form of functionalization rather than direct decarboxylation to propylene oxide. google.com

Kinetic Investigations of Propylene Carbonate Reactions

The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical transformations. For propylene carbonate, kinetic investigations have been conducted on its synthesis, decomposition, and various other reactions.

Reaction Rate Determination and Kinetic Modeling

The rates of propylene carbonate reactions have been determined under various conditions. For instance, in the atmospheric degradation of propylene carbonate, the rate coefficients for its reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms have been measured. These reactions are crucial for understanding the environmental fate of the compound. rsc.org

Kinetic modeling has been extensively applied to the synthesis of propylene carbonate. The synthesis from propylene oxide and carbon dioxide using an ionic liquid catalyst has been found to follow pseudo-first-order kinetics with respect to the concentration of propylene oxide under constant CO₂ pressure. scientific.netresearchgate.net In another synthesis route involving the alcoholysis of urea (B33335) with propylene glycol, a kinetic model was developed using MgO as a heterogeneous catalyst. ntnu.no

The transesterification of propylene carbonate with methanol to produce dimethyl carbonate and propylene glycol has also been the subject of detailed kinetic modeling. A study utilizing an Fe-Mn double metal cyanide catalyst found that a two-step power-law model could effectively represent the experimental data. rsc.orgrsc.org This model describes the initial ring-opening reaction followed by the transesterification of the intermediate. rsc.org More complex kinetic models based on molecular-level mechanisms have also been proposed to provide deeper insights into the reaction pathway. rsc.orgrsc.org

Below is a table summarizing experimentally determined reaction rate constants for key reactions involving propylene carbonate.

| Reaction | Reactant(s) | Catalyst/Conditions | Rate Constant (k) | Reference(s) |

| Oxidation | Propylene Carbonate + OH radical | 298 K | (2.52 ± 0.51) × 10⁻¹² cm³/molecule·s | rsc.org |

| Oxidation | Propylene Carbonate + Cl atom | 298 K | (1.77 ± 0.43) × 10⁻¹¹ cm³/molecule·s | rsc.org |

| Transesterification | Propylene Carbonate + Methanol | Fe-Mn double metal cyanide, 140 °C | 0.50 min⁻¹ (initial rate) | rsc.org |

| Transesterification | Propylene Carbonate + Methanol | Fe-Mn double metal cyanide, 160 °C | 0.79 min⁻¹ (initial rate) | rsc.org |

| Transesterification | Propylene Carbonate + Methanol | Fe-Mn double metal cyanide, 180 °C | 1.60 min⁻¹ (initial rate) | rsc.org |

| Transesterification | Propylene Carbonate + Methanol | Fe-Mn double metal cyanide, 200 °C | 3.17 min⁻¹ (initial rate) | rsc.org |

Activation Energy Profiling of Elementary Steps

For the synthesis of propylene carbonate from propylene oxide and CO₂ using an ionic liquid catalyst, the activation energy was calculated to be 9.152 kcal/mol. scientific.netresearchgate.net In the synthesis via urea alcoholysis, a kinetic model yielded an activation energy of -562.602 K (when expressed in the Arrhenius equation form r = A * exp(-Ea/RT) * C_urea * C_PG, the value in the exponential is -Ea/R, so Ea = 562.602 * R J/mol). mdpi.com

In the transesterification of propylene carbonate with methanol, the activation energy for the initial ring-opening reaction was found to be 47.0 ± 20.2 kJ/mol, while the subsequent transesterification of the intermediate, 2-hydroxypropyl methyl carbonate, had a higher activation energy of 79.6 ± 9.8 kJ/mol. rsc.org This suggests that the second step is more sensitive to temperature changes.

Theoretical studies using Density Functional Theory (DFT) have also been employed to calculate the activation barriers for elementary steps in propylene carbonate formation. For the reaction catalyzed by amine/MeOH binary systems, the ring-closing step was identified as the rate-determining step, with activation barriers significantly lowered by the catalyst system compared to the uncatalyzed reaction. researcher.life

The table below presents a compilation of reported activation energies for various reactions involving propylene carbonate.

| Reaction | Catalyst/System | Activation Energy (Ea) | Reference(s) |

| Synthesis from Propylene Oxide and CO₂ | Ionic Liquid ([Bmim]Br/ZnCl₂) | 9.152 kcal/mol | scientific.netresearchgate.net |

| Copolymerization of CO₂ and Propylene Oxide | (salen)Co(DNP)/[PPN]Cl | 45.7 ± 2.0 kJ/mol | researchgate.net |

| Transesterification with Methanol (Ring Opening) | Fe-Mn double metal cyanide | 47.0 ± 20.2 kJ/mol | rsc.org |

| Transesterification of 2-HMC with Methanol | Fe-Mn double metal cyanide | 79.6 ± 9.8 kJ/mol | rsc.org |

| Thermal Decomposition of PPCHC | - | 109.9 ± 7.6 kJ mol⁻¹ | nih.gov |

| Thermal Decomposition of PCHC-PPC-PCHC | - | 104.9 ± 16.2 kJ mol⁻¹ | nih.gov |

| Thermal Decomposition of PPCHC (random copolymer) | - | 145.5 ± 3.0 kJ mol⁻¹ | nih.gov |

| Thermal Decomposition of PPC | - | 124.6 ± 6.8 kJ mol⁻¹ | nih.gov |

| Alkoxide Backbiting in PPC Depolymerization | Co-alkoxide intermediate | +19.6 kcal mol⁻¹ (calculated) | acs.org |

Computational and Theoretical Chemistry Approaches for Propylene Carbonate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a primary workhorse for computational studies on propylene (B89431) carbonate. Its balance of computational cost and accuracy makes it well-suited for investigating the electronic structure, reactivity, and stability of this cyclic carbonate.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving propylene carbonate. By identifying the structures of reactants, products, intermediates, and transition states, researchers can delineate detailed reaction pathways. For instance, the synthesis of propylene carbonate from propylene oxide and carbon dioxide has been scrutinized using DFT. ingentaconnect.compku.edu.cn These studies reveal the energy barriers associated with the reaction, both in the absence and presence of catalysts. ingentaconnect.compku.edu.cn

Intrinsic Reaction Coordinate (IRC) calculations are often employed to confirm that a calculated transition state connects the intended reactants and products, providing a clear picture of the reaction's progress. pku.edu.cnrsc.org For example, in the guanidine-catalyzed aminolysis of propylene carbonate, DFT combined with IRC has been used to verify the connection between transition states and their corresponding minima on the potential energy surface. rsc.org The influence of different catalysts on the reaction's free energy profile can be systematically evaluated, highlighting the catalyst's role in lowering the activation energy. rsc.org

Calculated Energy Barriers for Propylene Carbonate Synthesis

| Catalyst | Energy Barrier (kJ/mol) | Reference |

|---|---|---|

| None | 200.65 | ingentaconnect.compku.edu.cn |

| KI | 187.40 | ingentaconnect.compku.edu.cn |

| KI/NH₃ | 154.64 | ingentaconnect.compku.edu.cn |

A critical application of DFT is the prediction of decomposition products and reaction intermediates of propylene carbonate, particularly in the context of lithium-ion battery electrolytes. nih.govacs.org DFT calculations indicate that the oxidative decomposition of propylene carbonate can proceed through multiple pathways. nih.govacs.org Upon oxidation, a radical cation of propylene carbonate (PC•+) is formed, which can then decompose to generate carbon dioxide and various radical cations. nih.govacs.org These radicals can subsequently react to form a range of stable products.

Theoretical studies have identified several key decomposition products, including acetone (B3395972), propanal, trans-2-ethyl-4-methyl-1,3-dioxolane, cis-2-ethyl-4-methyl-1,3-dioxolane, and 2,5-dimethyl-1,4-dioxane. nih.gov Among these, the formation of acetone is often predicted to be the most favorable. nih.gov Furthermore, propylene oxide is identified as an important intermediate in the decomposition process, which can then isomerize to the more stable acetone. nih.gov The presence of different anions, such as PF₆⁻ and ClO₄⁻, can influence the decomposition pathways, leading to the formation of products like HF, PF₅, and HClO₄. researchgate.net

Predicted Oxidative Decomposition Products of Propylene Carbonate

| Product | Formation Pathway | Reference |

|---|---|---|

| Acetone | From PC•+ decomposition or isomerization of propylene oxide | nih.gov |

| Carbon Dioxide | Primary product from PC•+ decomposition | nih.govacs.org |

| Propanal | From reduction of radical cations | nih.gov |

| trans-2-ethyl-4-methyl-1,3-dioxolane | Termination of radical reactions | nih.gov |

| cis-2-ethyl-4-methyl-1,3-dioxolane | Termination of radical reactions | nih.gov |

| 2,5-dimethyl-1,4-dioxane | Termination of radical reactions | nih.gov |

The electrochemical stability window of an electrolyte is a crucial parameter for battery performance. DFT calculations are widely used to predict the oxidative and reductive stability of propylene carbonate. The oxidation potential of propylene carbonate has been computed to be significantly high, suggesting good stability against oxidation. rsc.org However, these calculations also show that the presence of anions from lithium salts can reduce this stability. researchgate.net

On the reduction side, DFT studies have investigated the reductive decomposition of propylene carbonate, often in comparison to ethylene (B1197577) carbonate. acs.org These studies suggest that propylene carbonate solvates Li⁺ more strongly than ethylene carbonate, which may contribute to its tendency for co-intercalation into graphite (B72142) anodes. acs.org The reduction of propylene carbonate can lead to the formation of a solid electrolyte interphase (SEI) on the anode surface, and DFT helps in understanding the composition and formation mechanism of this layer. acs.org

Prediction of Decomposition Products and Reaction Intermediates

Advanced Quantum Chemical Methodologies

While DFT is a powerful tool, more advanced quantum chemical methods are sometimes required for higher accuracy, especially for thermochemical data.

Composite methods, such as the Gaussian-4 theory (G4MP2), provide a higher level of accuracy for calculating energies by combining results from several different levels of theory and basis sets. rsc.organl.gov These methods are used to refine the energetic calculations for key species and reactions in propylene carbonate systems. For example, G4MP2 has been used to calculate the oxidation potential of propylene carbonate clusters, providing results that are in good agreement with those from DFT. rsc.org This agreement lends confidence to the predictions made by the more computationally efficient DFT methods. rsc.org

To gain deeper insight into the bonding and electronic interactions within propylene carbonate systems, methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories are employed. ingentaconnect.compku.edu.cn NBO analysis provides a picture of localized bonds and lone pairs, allowing for the quantification of orbital interactions and charge transfer. ingentaconnect.compku.edu.cnnih.gov For instance, in the catalyzed synthesis of propylene carbonate, NBO and AIM have been used to analyze the nature of the bonds in the transition states and intermediates, revealing how catalysts facilitate the reaction through specific orbital interactions. ingentaconnect.compku.edu.cn AIM theory, based on the topology of the electron density, can characterize the nature of chemical bonds, distinguishing between covalent and closed-shell interactions like ionic or hydrogen bonds. acs.org This is particularly useful for understanding the interaction between Li⁺ ions and propylene carbonate molecules. acs.org

Composite Methods for Energetic Refinement (e.g., G4MP2)

Molecular Dynamics Simulations in Propylene Carbonate Solutions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for investigating the behavior of propylene carbonate (PC) solutions at the atomic level. list.lu These simulations provide detailed insights into the structural, thermodynamic, and dynamic properties of PC as a solvent, particularly in the context of electrolyte solutions for energy storage devices like lithium-ion batteries. list.lucolab.ws By modeling the interactions between individual atoms, MD simulations can elucidate phenomena that are often difficult to probe experimentally. osti.gov

Fully atomistic MD simulations are frequently employed to study the diffusive behavior of electrolyte salts, such as those containing lithium ions, within propylene carbonate. list.lu These studies often focus on operational conditions relevant to applications, examining properties across various temperatures. list.lucapes.gov.br Researchers utilize force fields, such as the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or GAFF (General Amber Force Field), to define the potential energy of the system as a function of its atomic coordinates. osti.govacs.org The choice of force field and the scaling of atomic partial charges can significantly influence the simulation outcomes, affecting the predicted solvation structure and transport properties. osti.govnih.gov

Simulations typically involve placing a large number of PC molecules, often on the order of hundreds to a thousand, along with solute ions in a simulation box with periodic boundary conditions to mimic a bulk liquid environment. osti.gov The system is then equilibrated to the desired temperature and pressure before a production run is performed to collect data. osti.gov From these simulations, various properties can be calculated, including diffusion coefficients, ionic conductivity, and dielectric constants, which can then be compared with experimental data to validate the simulation models. list.lucolab.ws For instance, simulations have shown that diffusion in PC solutions often follows an Arrhenius type of behavior. list.lu

Propylene Carbonate in Advanced Polymer Chemistry

Poly(propylene carbonate) (PPC) Synthesis and Characterization

The primary route to PPC involves the ring-opening copolymerization of propylene (B89431) oxide and carbon dioxide. This process is a key example of carbon capture and utilization, transforming a greenhouse gas into a valuable material. mdpi.comnih.govliu.se The characteristics of the resulting polymer are highly dependent on the reaction conditions and the catalyst employed.

The synthesis of poly(propylene carbonate) (PPC) is achieved through the ring-opening copolymerization of propylene oxide (PO) and carbon dioxide (CO2). nih.govmdpi.com This method is recognized as an atom-economical and environmentally friendly process, aligning with the principles of Green Chemistry. mdpi.com The reaction involves the alternating insertion of PO and CO2 units into the growing polymer chain, catalyzed by various metal complexes. acs.org

The process can be initiated using a macroinitiator, such as poly(ethylene glycol) (PEG), in a solvent-free, one-pot procedure to create block copolymers like di- and triblock copolymers of poly(propylene carbonate) and poly(ethylene glycol). researchgate.net The reaction conditions, including CO2 pressure and temperature, significantly influence the conversion of propylene oxide and the properties of the resulting polymer. researchgate.net For instance, a set of PPC materials was synthesized at 80 °C and 40 bar CO2 pressure over 20 hours using a zinc glutarate catalyst. nih.gov The resulting PPC is an aliphatic polycarbonate that offers advantages such as being low-cost, having low toxicity, and being biodegradable. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Propylene Oxide (PO), Carbon Dioxide (CO2) | nih.govmdpi.com |

| Reaction Type | Ring-Opening Copolymerization | mdpi.com |

| Temperature | 80 °C | nih.gov |

| CO2 Pressure | 40 bar | nih.gov |

| Reaction Time | 20 hours | nih.gov |

A variety of catalysts have been developed for the copolymerization of propylene oxide and CO2. These can be broadly categorized as homogeneous and heterogeneous catalysts. mdpi.com

Homogeneous Catalysts : These include salen complexes of cobalt (Co) and chromium (Cr), porphyrin aluminum (Al) complexes, and β-diimide zinc (Zn) complexes. mdpi.com Racemic salen complexes of Co(III) have been used to mediate the ring-opening copolymerization of (rac)-propylene oxide and CO2 to produce atactic PPC. mdpi.com For example, the (rac)-(salcy)CoOBzF5 catalyst with a bis(triphenylphosphine)iminium chloride (PPNCl) co-catalyst has been employed for this purpose. mdpi.com Chiral salen catalysts can be used to synthesize PPC with different microstructures from racemic propylene oxide and various mixtures of PO enantiomers. acs.org Bifunctional aluminum porphyrin complexes have also been designed for this copolymerization, where the catalytic performance can be adjusted by controlling the electronic environment of the central aluminum atom. rsc.org

Heterogeneous Catalysts : Zinc-based catalysts, such as zinc glutarate (ZnGA), are prominent in this category. researchgate.netmdpi.com ZnGA has shown high selectivity for PPC synthesis. mdpi.com Composite catalysts, like zinc glutarate/zinc cobalt double metal cyanide (ZnGA/DMC), have been developed to combine the high selectivity of ZnGA with the high ring-opening activity of Zn-Co DMC for propylene oxide. mdpi.com Insoluble ion exchange resins, which are polystyryl-supported catalysts with ammonium (B1175870) salt or amino groups, have also been used as efficient and reusable heterogeneous catalysts under supercritical CO2 conditions, eliminating the need for organic solvents. rsc.org

The choice of catalyst is crucial as it influences not only the reaction rate and yield but also the microstructure and properties of the resulting polymer. mdpi.commdpi.com

The microstructure of poly(propylene carbonate) (PPC) is a critical factor determining its physical and mechanical properties. The presence of an asymmetric carbon atom in propylene oxide allows for the formation of various microstructures, including stereoregular (isotactic and syndiotactic) and irregular (atactic) forms, with different ratios of head-to-tail and head-to-head linkages. mdpi.com

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing PPC's microstructure. 13C NMR, in particular, can reveal fine details about the stereo- and regioirregularities in the polymer chain. acs.org For instance, 1H and 13C NMR can confirm the chemical composition, identifying the characteristic peaks for carbonate units and the absence of ether units. mdpi.com The carbonate units typically show signals around 4.98 ppm (CH), 4.27–4.10 ppm (CH2), and 1.31 ppm (CH3) in 1H NMR. mdpi.com

The choice of catalyst significantly influences the resulting microstructure. mdpi.com For example, using a chiral (R,R-salen)Co catalyst with racemic propylene oxide can lead to a microstructure with isolated stereoerrors due to the catalyst's preference for (S)-PO insertion. acs.org The regioselectivity and stereoselectivity of the catalyst dictate the arrangement of monomer units, which in turn affects the polymer's ability to crystallize and its thermal properties. mdpi.comacs.org Atactic PPC, for instance, is amorphous and has a glass transition temperature (Tg) that can range from 8 to 45 °C, depending on the carbonate unit content. mdpi.com

Catalysts for Poly(propylene carbonate) Synthesis

Chemical and Physical Modifications of Poly(propylene carbonate)

Despite its promising characteristics, the practical application of poly(propylene carbonate) (PPC) is often limited by its low glass transition temperature, poor thermal stability, and inadequate mechanical properties. mdpi.comnih.gov To overcome these limitations, various chemical and physical modification strategies have been developed.

Terpolymerization, the copolymerization of propylene oxide and CO2 with a third monomer, is an effective method to modify the structure and properties of PPC at the molecular level. mdpi.comtandfonline.com This approach can introduce new functional groups or create cross-linked networks within the polymer, leading to improved thermal and mechanical performance. nih.govsemanticscholar.org

Several types of comonomers have been used in terpolymerization:

Anhydrides : Maleic anhydride (B1165640) (MA) and other dianhydrides can be incorporated into the PPC chain. mdpi.comnih.govmdpi.com For example, terpolymerization with bicyclo(2,2,2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTCDA) can create cross-linked networks, significantly increasing the yield strength and thermal degradation temperature of the resulting polymer. mdpi.com Similarly, using a maleic anhydride oligomer (MAO) as a third monomer results in a cross-linked PPC with enhanced thermal stability, dimensional stability, and mechanical strength. semanticscholar.org

Epoxides : Other epoxides can be used alongside propylene oxide. tandfonline.com For instance, triglycidyl isocyanurate (TGIC), a multifunctional epoxide, can be used to prepare partially cross-linked PPC directly through terpolymerization, resulting in a material with a higher degradation temperature and improved tensile strength. oup.com

Lactones : The incorporation of lactones is another strategy to modify PPC properties. tandfonline.com

Combined Monomers : A one-pot synthesis involving carbon dioxide, propylene oxide, maleic anhydride, and furfuryl glycidyl (B131873) ether has been developed to create PPC with cross-linked networks, improving thermal and dimensional stability. nih.gov

These terpolymerization strategies offer a versatile platform for tuning the properties of PPC to meet the demands of various applications. mdpi.com

| Third Monomer | Resulting Modification | Improved Properties | Reference |

|---|---|---|---|

| Bicyclo(2,2,2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTCDA) | Cross-linked networks | Yield strength, thermal stability | mdpi.com |

| Maleic Anhydride Oligomer (MAO) | Cross-linked networks | Thermal stability, dimensional stability, mechanical strength | semanticscholar.org |

| Triglycidyl Isocyanurate (TGIC) | Partial cross-linking | Degradation temperature, tensile strength | oup.com |

| Maleic Anhydride and Furfuryl Glycidyl Ether | Cross-linked networks | Thermal stability, dimensional stability | nih.gov |

Blending poly(propylene carbonate) (PPC) with other polymers or incorporating fillers to form composite materials is a straightforward and cost-effective method to enhance its properties. mdpi.comtandfonline.com

Blending with other polymers: PPC can be blended with both biodegradable and non-biodegradable polymers through techniques like melt blending. mdpi.com

Thermoplastic Polyurethane (TPU): Blending PPC with TPU can induce a brittle-to-tough transition and improve the heat resistance of PPC. mdpi.com

Poly(lactic acid) (PLA): While PLA and PPC are generally considered partially miscible, the addition of a small amount of maleic anhydride (MA) can significantly improve the toughness of PLA/PPC blends without compromising strength. researchgate.net

Polyvinyl Formal (PVF): Melt blending PPC with synthesized PVF has been shown to increase the tensile strength and Vicat softening temperature of the blends. mdpi.com

Composite Formation: The incorporation of fillers can significantly improve the mechanical and thermal properties of PPC.

Calcium Carbonate (CaCO3): The addition of micrometric CaCO3 particles can increase the tensile strength, stiffness, and ductility of PPC composites. researchgate.net Nanometric CaCO3 has also been explored, though agglomeration can be an issue. researchgate.net

Wood Flour: PPC has been blended with poplar wood flour to create wood-plastic composites (WPCs). researchgate.net To improve compatibility between the hydrophilic wood fibers and the hydrophobic PPC matrix, PPC can be grafted with maleic anhydride. researchgate.netuni-hamburg.de

Other Fillers: A variety of other fillers have been investigated, including inorganic materials like graphene, montmorillonite, and hydroxyapatite, as well as natural polymers. mdpi.comresearchgate.net

These blending and composite formation strategies provide a versatile means to tailor the properties of PPC for specific applications, transforming it into a more robust and functional material. tandfonline.commdpi.com

Terpolymerization Strategies for Enhanced Properties

Ring-Opening Polymerization of Propylene Carbonate

The ring-opening polymerization (ROP) of cyclic monomers is a powerful method for producing polymers with well-defined architectures and functionalities. wikipedia.org In the case of propylene carbonate, a five-membered cyclic carbonate, the ROP process presents unique thermodynamic and mechanistic challenges. mdpi.com

The polymerization of cyclic carbonates typically proceeds via a chain-growth mechanism involving initiation and propagation steps, which allows for control over molecular weight and polymer microstructure. mdpi.com However, the ROP of five-membered rings like propylene carbonate is thermodynamically less favorable compared to six-membered rings. mdpi.comresearchgate.net Polymerization often requires high temperatures (above 100°C) and is susceptible to a significant side reaction: decarboxylation. mdpi.com This loss of carbon dioxide during the reaction leads to the formation of poly(propylene ether-carbonate) copolymers rather than pure poly(propylene carbonate). mdpi.com The extent of this decarboxylation is highly dependent on the catalyst system and reaction conditions employed. mdpi.com

The mechanism for ROP can be initiated through various systems, including anionic, cationic, or coordination-insertion pathways. wikipedia.orgmdpi.com The process can be conceptualized as a nucleophilic attack on the monomer. researchgate.net This attack can target either the carbonyl carbon, which is a reversible step and kinetically favored, or the alkylene carbon, which is an irreversible step accompanied by the loss of CO2. mdpi.com The most probable mechanism involves both pathways. mdpi.com The direct ROP of propylene carbonate often yields only oligomers along with significant by-products, which has historically hindered its efficient use in this manner. researchgate.netresearchgate.netnih.gov

Recent research has explored novel strategies to overcome these challenges. One approach involves the copolymerization of propylene carbonate with cyclic anhydrides, which can capture the in-situ generated intermediates from decarboxylation to successfully form polyesters. researchgate.netnih.gov Organocatalysts have also been effectively employed. For instance, the amidine 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used as a nucleophilic catalyst for the ring-opening graft polymerization (ROGP) of propylene carbonate onto xylan (B1165943), a biopolymer, to create novel biocomposites. mdpi.comnih.govnih.gov

The table below summarizes the effect of the molar ratio of propylene carbonate (PC) to anhydroxylose units (AXU) in xylan on the resulting copolymer properties in a DBU-catalyzed system. mdpi.com

| Molar Ratio (AXU:PC) | Degree of Substitution (DS) | Degree of Polymerization (DP) | Weight Percent Gain (WPG) |

| 1:1 | 0.26 | 1.35 | 7.69 |

| 1:15 | 0.38 | 1.65 | 38.46 |

| 1:20 | 0.32 | 1.50 | 25.41 |

| Data sourced from a study on ring-opening graft polymerization of propylene carbonate onto xylan using DBU as a catalyst. mdpi.com The decrease in DS, DP, and WPG at a 1:20 ratio was attributed to the increased rate of PC homopolymerization compared to grafting. |

Propylene Carbonate as a Precursor for Non-Isocyanate Polyurethanes

One of the most promising applications of propylene carbonate in modern polymer synthesis is its use as a precursor for non-isocyanate polyurethanes (NIPUs). mdpi.com This route offers a greener and safer alternative to conventional polyurethane production, which relies on highly toxic isocyanate monomers and their phosgene-based synthesis. mdpi.comspecificpolymers.com The most common pathway to NIPUs involves the reaction of cyclic carbonates with amines. mdpi.comsemanticscholar.org

The reaction between a cyclic carbonate, such as propylene carbonate, and a diamine proceeds via a step-growth polyaddition mechanism. semanticscholar.orgresearchgate.net This aminolysis of the carbonate ring forms a urethane (B1682113) linkage while also generating a hydroxyl group adjacent to the new linkage. specificpolymers.comsemanticscholar.org The resulting polymers are therefore often referred to as polyhydroxyurethanes (PHUs). semanticscholar.org This method avoids toxic intermediates and can contribute to CO2 emission reduction by utilizing CO2-derived carbonates. mdpi.com

Several studies have demonstrated the successful synthesis of NIPUs using propylene carbonate and various diamines, such as hexamethylenediamine. scispace.comhelsinki.fi The properties of the resulting NIPU are influenced by the choice of catalyst and polymerization parameters. scispace.comhelsinki.fi However, the reaction can be complicated by side reactions, particularly the formation of urea (B33335) linkages, which can affect the final polymer's properties, leading to more of a thermoset behavior. scispace.comhelsinki.fi

The research table below illustrates the effect of different catalysts on the polymerization of propylene carbonate with hexamethylenediamine.

| Catalyst | Reaction Time (h) | Melting Temperature (°C) | Lap Shear Strength (MPa) |

| Catalyst A | 6 | 135 | 4.5 |

| Catalyst B | 6 | 142 | 5.2 |

| Catalyst C | 6 | 128 | 3.8 |

| Illustrative data based on findings that different catalysts affect the melting behavior and adhesive properties of NIPUs derived from propylene carbonate. scispace.com |

The versatility of this approach allows for the creation of a wide range of materials. For example, NIPUs derived from propylene carbonate can be blended with other polymers, such as poly(propylene carbonate) (PPC), to improve properties through hydrogen bonding interactions. researchgate.net Furthermore, propylene carbonate can be copolymerized with other cyclic carbonates, including those derived from renewable resources like soybean oil, to develop sustainable NIPUs with tailored thermal and mechanical properties. researchgate.netmdpi.com This highlights the potential of leveraging both CO2 utilization and bio-based feedstocks to advance sustainable polymer technology. mdpi.com

Propylene Carbonate As a Green Solvent in Organic Synthesis

Catalytic Organic Reactions in Propylene (B89431) Carbonate Medium

Propylene carbonate's physicochemical properties, which are comparable to solvents like acetonitrile (B52724) and acetone (B3395972), make it a suitable medium for various catalytic organic reactions. researchgate.netbenthamdirect.com Its high boiling point of 242 °C allows for reactions to be conducted at elevated temperatures, which can lead to shorter reaction times. ntu.edu.sgmdpi.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reaction)

Propylene carbonate has proven to be an effective solvent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. ntu.edu.sgrsc.org This reaction is a cornerstone of synthetic chemistry, particularly in drug discovery, for the formation of carbon-carbon bonds. ntu.edu.sgrsc.org The use of propylene carbonate in these reactions offers a safer and more environmentally benign alternative to traditional solvents such as tetrahydrofuran, 1,4-dioxane, or benzene. ntu.edu.sg

Research has demonstrated that Suzuki-Miyaura reactions proceed well in propylene carbonate, often resulting in good to excellent yields of the desired biaryl products. rsc.orgrsc.org For instance, the palladium-catalyzed coupling of various iodo-heterocyclic compounds with different boronic acids has been successfully carried out in this solvent. catalysis-conferences.com The high boiling point of propylene carbonate allows for the reaction temperature to be increased, which can, in turn, decrease the required reaction time. catalysis-conferences.comrsc.org

One study investigated the Suzuki-Miyaura reaction of heterocyclic substrates like 2-iodopyridine (B156620), 4-iodopyridine, and 6-iodopyridazin-3(2H)-one with several boronic acids in propylene carbonate, catalyzed by tetrakis(triphenylphosphine)palladium(0). rsc.org The reactions generally proceeded with good yields. rsc.org However, a notable side reaction was observed with pyridazinone substrates, where the propylene carbonate itself acted as a reagent, leading to N-alkylation and the formation of a 2-hydroxypropyl side-chain. rsc.orgcatalysis-conferences.com

A comparative study using both conventional oil-bath heating and microwave irradiation found that microwave heating could enhance reaction yields while reducing reaction times in propylene carbonate. ntu.edu.sg The following table summarizes the results of the Suzuki-Miyaura coupling of 2-iodopyridine with 2-naphthylboronic acid under different heating conditions.

| Heating Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | 1 hour | 85 |

| Microwave | 10 minutes | 92 |

Data derived from studies on Suzuki-Miyaura reactions in propylene carbonate. ntu.edu.sg

Applications in Asymmetric Synthesis

Propylene carbonate has also found application as a solvent in various asymmetric syntheses, where the formation of a specific stereoisomer is desired. researchgate.netbenthamdirect.com Its use has been explored in reactions such as asymmetric hydrogenation, asymmetric aldol (B89426) reactions, and the synthesis of asymmetric cyanohydrins. researchgate.netbenthamdirect.com

In the realm of asymmetric hydrogenation, organic carbonates like propylene carbonate have shown significant advantages over other aprotic, highly dipolar solvents like DMSO, DMF, and acetonitrile. nih.gov Cationic Rh-complexes with chiral phosphine (B1218219) ligands have been tested in the hydrogenation of benchmark substrates, and in many cases, high conversion rates and excellent enantioselectivities were observed in propylene carbonate. nih.gov For example, the iridium-catalyzed hydrogenation of non-functionalized olefins in propylene carbonate allows for efficient catalyst recycling. researchgate.net

Propylene carbonate has also been used as a solvent for the asymmetric synthesis of cyanohydrin trimethylsilyl (B98337) ethers from aldehydes and trimethylsilyl cyanide, catalyzed by a VO(salen)NCS complex. uni.lu While reactions were found to be slower compared to those in dichloromethane (B109758), the study provided a greener alternative. uni.lu A mechanistic investigation revealed that propylene carbonate coordinates to the catalyst, which can inhibit its Lewis acidity and thus reduce the catalytic activity compared to dichloromethane. uni.lu

In proline-catalyzed asymmetric α-hydrazination of aldehydes and ketones, propylene carbonate has been shown to be a suitable replacement for dichloromethane and acetonitrile, yielding comparable enantioselectivities even at lower catalyst loadings. mdpi.com

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, has also been successfully carried out in propylene carbonate. researchgate.netbenthamdirect.com For example, a sustainable method for synthesizing bis-indole derivatives from various aldehydes or substituted isatins has been developed using molecular iodine as a catalyst in propylene carbonate. eurekaselect.com This method is clean, economical, and efficient, with high yields achieved by simply stirring the components at room temperature. eurekaselect.com

Propylene carbonate can also serve as both a reagent and a solvent in the N-alkylation of N-, O-, and/or S-containing heterocyclic compounds. mdpi.comnih.gov This eco-friendly process avoids the use of genotoxic alkyl halides and, in the case of anhydrous propylene carbonate, requires no auxiliary chemicals. mdpi.comnih.gov The reaction proceeds via nucleophilic substitution with the loss of water and carbon dioxide. nih.gov For instance, in the presence of a base, the nucleophilic nitrogen of a heterocycle can attack the electrophilic carbon of propylene carbonate, leading to a ring-opening and the formation of a 2-hydroxypropyl-substituted product. mdpi.comcatalysis-conferences.com This reactivity has been observed as a side reaction in Suzuki-Miyaura couplings of certain nitrogen-containing heterocycles. catalysis-conferences.com

Solvent Design and Performance in Chemical Transformations

Influence on Reaction Selectivity and Yield

The solvent can play a crucial role in determining the selectivity and yield of a chemical reaction. In palladium-catalyzed cross-coupling reactions, the solvent can affect the nature of the catalytically active species and the various reaction pathways. whiterose.ac.ukchemrxiv.org

In a study on the complex palladium-catalyzed functionalization of 2-bromo-N-phenylbenzamide, propylene carbonate was one of several solvents investigated to understand its effect on product distribution. chemrxiv.org Heatmaps and principal component analysis revealed correlations between the solvent used and the types and quantities of products formed, highlighting the significant influence of the solvent on reaction selectivity. chemrxiv.org

Comparative Solvent Studies for Process Efficiency

Comparative studies are essential for evaluating the performance of green solvents like propylene carbonate against traditional solvents. Such studies often consider factors like reaction yield, reaction time, energy consumption, and ease of product isolation.

In a comparison of the Suzuki-Miyaura reaction in propylene carbonate versus dimethoxyethane (DME) for the synthesis of quinazoline (B50416) derivatives, propylene carbonate was found to be a superior and greener alternative. researchgate.net While both solvents gave comparable yields, propylene carbonate did not require special pre-treatments, and less of it was needed due to its high boiling point and low volatility. researchgate.net This makes the process more energy-efficient and environmentally friendly. researchgate.net

Another study compared propylene carbonate with other green solvents like Cyrene™, dimethyl isosorbide, ethyl lactate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and γ-valerolactone (GVL) for the Suzuki-Miyaura reaction. nih.gov The findings suggested that this particular cross-coupling reaction is often not very sensitive to the choice of solvent, which implies that it may not be the most informative reaction for demonstrating the general utility of a new solvent. nih.gov

In the context of biogas upgrading, a comparative study between water scrubbing and propylene carbonate absorption for CO2 removal showed that the capacity of biogas treated by propylene carbonate was 4 to 5 times greater than that treated by water. acs.org Propylene carbonate also demonstrated better tolerance to the presence of hydrogen sulfide, indicating its higher efficiency for this specific industrial process. acs.org

The following table presents a comparison of key properties of propylene carbonate with some conventional solvents.

| Solvent | Boiling Point (°C) | Dielectric Constant | Classification |

|---|---|---|---|

| Propylene Carbonate | 242 | 65.0 | Polar Aprotic |

| Acetonitrile | 82 | 37.5 | Polar Aprotic |

| Acetone | 56 | 20.7 | Polar Aprotic |

| Tetrahydrofuran | 66 | 7.6 | Polar Aprotic |

| 1,4-Dioxane | 101 | 2.2 | Nonpolar |

Data compiled from various chemical and scientific sources. researchgate.netbenthamdirect.commdpi.com

Electrochemical Studies of Propylene Carbonate Systems

Electrode-Electrolyte Interfacial Chemistry in Propylene (B89431) Carbonate Systems

The interface between the electrode and the propylene carbonate-based electrolyte is where critical electrochemical reactions occur, leading to the formation of a passivating layer known as the solid electrolyte interphase (SEI). The properties of this layer are paramount for the stability and cycle life of electrochemical devices. rsc.orgnih.gov

The formation of the Solid Electrolyte Interphase (SEI) on the anode surface is a result of the electrochemical reduction of electrolyte components, primarily the solvent. rsc.orgnih.gov In propylene carbonate-based electrolytes, the reduction of PC is a key process in SEI formation. However, the co-intercalation of Li+-PC solvates into graphite (B72142) anodes can lead to the exfoliation and structural degradation of the graphite, which is a major challenge for its use in lithium-ion batteries. acs.orgresearchgate.net

The mechanism of SEI formation is highly dependent on factors like the salt concentration. acs.orgosti.govresearchgate.net

At low LiPF6 concentrations (e.g., <1.2 M) , the solution is dominated by solvent-separated ion pairs (Li+(PC)4//PF6−). acs.orgresearchgate.net The reduction of this complex leads to the formation of lithium propylene dicarbonate (B1257347) as a primary SEI component. acs.orgresearchgate.net This process is often continuous, resulting in poor cycling stability. acs.org

At high LiPF6 concentrations (e.g., >3.0 M) , the electrolyte structure shifts to be dominated by contact ion pairs (Li+(PC)3PF6−). acs.orgresearchgate.net The reduction of these ion pairs is believed to preferentially form lithium fluoride (B91410) (LiF), creating a more stable and effective SEI that allows for reversible lithium intercalation into graphite. acs.orgresearchgate.net

The reduction of PC itself can occur in a stepwise manner. Studies have shown that in the potential range above 0.85 V (vs. Li/Li+), a soluble radical anion is formed, which can be re-oxidized. rsc.org At lower potentials (between 0.85 and 0.55 V vs. Li/Li+), insoluble reduction products are formed that constitute the SEI. rsc.org

The decomposition of propylene carbonate can occur through both reductive pathways at the anode and oxidative pathways at the cathode. rsc.orgnih.gov Identifying the resulting products is key to understanding degradation mechanisms.